molecular formula C8H19N3S B8502173 4-Heptyl-3-thiosemicarbazide

4-Heptyl-3-thiosemicarbazide

Cat. No.: B8502173
M. Wt: 189.32 g/mol
InChI Key: KUYPIDPJLYQBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Heptyl-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a heptyl group (-C₇H₁₅) substituted at the N4 position of the thiosemicarbazide backbone (general structure: R-NH-C(=S)-NH-NH₂). Thiosemicarbazides are synthesized via condensation reactions between substituted isothiocyanates and hydrazine hydrate. For example, 4-phenyl-3-thiosemicarbazide is prepared from phenyl isothiocyanate and hydrazine hydrate in ethanol (86% yield) . Similarly, this compound would likely involve heptyl isothiocyanate under comparable conditions.

Thiosemicarbazides are pharmacologically significant due to their imine (-N=CH-) and thiourea (-NH-C(=S)-NH₂) moieties, which contribute to metal chelation and bioactivity . They serve as precursors for heterocycles, triazoles, and bioactive agents with antimicrobial, anticancer, and antimycobacterial properties .

Properties

Molecular Formula

C8H19N3S

Molecular Weight

189.32 g/mol

IUPAC Name

1-amino-3-heptylthiourea

InChI

InChI=1S/C8H19N3S/c1-2-3-4-5-6-7-10-8(12)11-9/h2-7,9H2,1H3,(H2,10,11,12)

InChI Key

KUYPIDPJLYQBSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N4 position significantly influences the compound’s properties. Below is a comparative analysis of 4-heptyl-3-thiosemicarbazide with analogous derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound -C₇H₁₅ C₈H₁₈N₃S 188.31 (calculated) Not reported High lipophilicity due to long alkyl chain
4-Phenyl-3-thiosemicarbazide -C₆H₅ C₇H₉N₃S 167.23 (calculated) 163–165 (analog) Aromatic group enhances π-π interactions
4-(4-Ethylphenyl)-3-thiosemicarbazide -C₆H₄-C₂H₅ C₉H₁₃N₃S 195.28 Not reported Bulky substituent may hinder solubility
4-Methyl-3-thiosemicarbazide -CH₃ C₂H₆N₃S 104.15 (calculated) Not reported High solubility in polar solvents
4-Allyl-3-thiosemicarbazide -CH₂CH=CH₂ C₄H₉N₃S 131.20 (calculated) 163–165 Allyl group enables further functionalization
4,4-Dimethyl-3-thiosemicarbazide -CH₃ (N4, N4') C₃H₉N₃S 119.19 Not reported Symmetric substitution enhances crystallinity

Key Observations:

  • Solubility : Longer alkyl chains (e.g., heptyl) reduce aqueous solubility, whereas methyl or allyl derivatives exhibit better solubility .
  • Synthetic Yields : Most thiosemicarbazides are synthesized in high yields (>80%) via condensation, suggesting similar efficiency for the heptyl derivative .

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